Product packaging for Quinolin-8-yl diethenylborinate(Cat. No.:CAS No. 873101-95-2)

Quinolin-8-yl diethenylborinate

Cat. No.: B3291765
CAS No.: 873101-95-2
M. Wt: 209.05 g/mol
InChI Key: BRXUBQINNQHXQU-UHFFFAOYSA-N
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Description

Quinolin-8-yl Diethenylborinate is a specialized organoboron compound featuring a quinolin-8-ol moiety linked to a diethenylborinate group. This structure classifies it within the family of 8-hydroxyquinoline (8-HQ) derivatives, a group of compounds renowned for their exceptional metal-chelating properties . The 8-HQ scaffold is a monoprotic bidentate chelator, capable of forming stable, four- or six-membered covalent complexes with a wide range of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺ . This core characteristic underpins its primary research value in fields such as medicinal chemistry and materials science. In research settings, derivatives like this compound are investigated for their potential multifunctional bioactivities, which are largely derived from their ability to modulate metal ion homeostasis . The 8-HQ core is a privileged structure in drug discovery, with related compounds demonstrating antineurodegenerative, anticancer, antimicrobial, and antioxidant activities in preclinical studies . The mechanism of action for such compounds often involves chelating redox-active metal ions in the brain to inhibit metal-protein interactions that lead to aggregation and oxidative stress, or by acting as metal chaperones to redistribute ions and activate cellular protective signals . Furthermore, the vinyl groups on the boron center present a potential handle for further chemical modification, such as through polymerization or cross-coupling reactions, making this compound a candidate for developing advanced materials like organic light-emitting diodes (OLEDs) and fluorescent chemosensors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BNO B3291765 Quinolin-8-yl diethenylborinate CAS No. 873101-95-2

Properties

IUPAC Name

bis(ethenyl)-quinolin-8-yloxyborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO/c1-3-14(4-2)16-12-9-5-7-11-8-6-10-15-13(11)12/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXUBQINNQHXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(C=C)OC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740007
Record name Quinolin-8-yl diethenylborinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873101-95-2
Record name Quinolin-8-yl diethenylborinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for Quinolin 8 Yl Diethenylborinate

Precursor Synthesis and Pre-functionalization Routes

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key precursors: functionalized quinoline-8-ol derivatives and reactive diethenylboron reagents.

The quinoline-8-ol (8-hydroxyquinoline) scaffold is a fundamental building block. Its synthesis can be achieved through several classic named reactions. For instance, the Skraup synthesis involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.org Another common method is the Knorr quinoline (B57606) synthesis, which converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid. rsc.org General methods for preparing 8-hydroxyquinoline (B1678124) also include the diazotization of 8-aminoquinoline (B160924) or the alkali fusion of quinoline-8-sulfonic acid. jk-sci.com

Once the basic 8-hydroxyquinoline skeleton is formed, pre-functionalization can be carried out to introduce various substituents on the carbocyclic or heterocyclic ring. These modifications can influence the electronic properties and reactivity of the hydroxyl group during the subsequent borination step. A common pre-functionalization reaction is halogenation. For example, bromination of 8-hydroxyquinoline can be controlled to yield mono- or di-substituted products. libretexts.org Reaction with N-bromosuccinimide (NBS) can afford 7-bromoquinolin-8-ol, while using elemental bromine can lead to a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, depending on the reaction conditions. libretexts.orgmdpi.com These halogenated derivatives can serve as starting points for more complex structures if needed, though for the direct synthesis of Quinolin-8-yl diethenylborinate, the parent quinoline-8-ol is often the direct precursor for the esterification step.

The diethenylboron moiety, (CH₂=CH)₂B-, is the second critical component. The preparation of reactive diethenylboron reagents, such as diethenylborinic acid or its derivatives, is essential for the esterification route. While direct, isolated protocols for these specific reagents are not as commonly documented as their aryl or alkyl counterparts, their synthesis can be achieved by applying well-established principles of organoboron chemistry. nih.govchemicalbook.com

A primary route involves the use of organometallic reagents. The reaction of a vinyl organometallic, such as vinylmagnesium bromide (a Grignard reagent), with a boron electrophile is a highly plausible and effective strategy. libretexts.org This approach is analogous to the synthesis of triphenylborane (B1294497) from phenylmagnesium bromide and boron trifluoride etherate. alfa-chemistry.comwikipedia.orgnih.gov

Two main strategies based on this principle can be envisioned:

Synthesis via Trialkyl Borates: The reaction of two equivalents of vinylmagnesium bromide with one equivalent of a trialkyl borate (B1201080), such as trimethyl borate (B(OCH₃)₃), would lead to an intermediate dimethoxyvinylborane, which upon controlled hydrolysis would yield diethenylborinic acid, (CH₂=CH)₂BOH. This sequential addition approach is used for creating non-symmetrical diarylborinic acids and can be adapted for divinyl derivatives. nih.gov

Synthesis via Boron Halides: Alternatively, reacting two equivalents of the vinyl Grignard reagent with a boron trihalide like boron trifluoride diethyl etherate (BF₃·OEt₂) could produce diethenylfluoroborane. Subsequent hydrolysis would then furnish the desired diethenylborinic acid. Careful control of stoichiometry is crucial to prevent the formation of the mono- or trivinylborane byproducts. chemicalbook.com

Another potential precursor is trivinylborane, B(CH=CH₂)₃. youtube.com Its synthesis can be achieved by reacting three equivalents of vinylmagnesium bromide with a boron trihalide. chemicalbook.com The subsequent reaction of trivinylborane with one equivalent of quinoline-8-ol could proceed via protonolysis of one boron-vinyl bond by the acidic hydroxyl group of the phenol, directly yielding the target this compound.

Borination Techniques for Quinoline-8-yl Moiety Introduction

With the precursors in hand, the assembly of the final molecule can be approached through different bond-forming strategies.

The most direct method to form this compound is through the esterification of diethenylborinic acid with quinoline-8-ol. This reaction is a condensation process that releases a molecule of water.

A more broadly applicable and related technique is transesterification. In this approach, a pre-formed borinic ester, such as methyl diethenylborinate, is reacted with quinoline-8-ol. This reaction is an equilibrium process where the two alcohols (methanol and quinoline-8-ol) compete for the boron center. To drive the reaction to completion, the equilibrium must be shifted toward the desired product. This is typically achieved by removing the more volatile alcohol (in this case, methanol) from the reaction mixture through distillation. nih.gov The mechanism of boronic/borinic ester transesterification is understood to be a dynamic exchange process, allowing for the synthesis of a wide variety of esters under relatively mild conditions. chemicalbook.com

Table 1: Representative Transesterification Protocol
Reactant 1Reactant 2Typical ConditionsByproductDriving Principle
Diethenylborinic AcidQuinoline-8-olAzeotropic distillation (e.g., in toluene)WaterRemoval of water
Methyl DiethenylborinateQuinoline-8-olHeating under reduced pressure or inert gas flowMethanolRemoval of volatile alcohol

An alternative strategy focuses on first forming the quinoline-C8-boron bond on a pre-existing quinoline molecule. This is a powerful method for the late-stage functionalization of complex molecules. Transition-metal-catalyzed C-H borylation has emerged as the premier technique for this purpose.

Specifically, iridium-catalyzed C-H borylation allows for highly regioselective installation of a boryl group onto the quinoline scaffold. While many iridium-bipyridine catalysts direct borylation to other positions, a notable breakthrough was the use of a heterogeneous silica-supported phosphane-iridium system (Si-SMAP), which exhibits remarkable selectivity for the C8 position. nih.gov This reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source and produces quinoline-8-boronic acid pinacol (B44631) ester in high yield. alfa-chemistry.comwikipedia.org

It is crucial to note that this direct borylation method yields a boronic ester (a single quinoline-boron bond), not the target borinic ester (which requires two carbon-boron bonds). Therefore, quinoline-8-boronic acid pinacol ester is a key intermediate, not the final product. To arrive at this compound from this intermediate, further synthetic steps would be required to replace the pinacolato group and add the two vinyl groups to the boron center before or during the final esterification.

Table 2: C8-Selective C-H Borylation of Quinoline
SubstrateReagentCatalyst SystemProductKey Feature
QuinolineBis(pinacolato)diboron (B₂pin₂)[Ir(cod)(OMe)]₂ / Silica-SMAPQuinoline-8-boronic acid pinacol esterHigh regioselectivity for C8 position nih.gov

Optimization and Mechanistic Investigations of Reaction Conditions

The efficiency and selectivity of each synthetic route are highly dependent on the reaction conditions. For the direct C-H borylation approach, the choice of ligand is paramount in controlling the regioselectivity. The mechanism involves the coordination of the iridium catalyst to the quinoline. The use of monodentate phosphine (B1218219) ligands like Si-SMAP is believed to favor an inner-sphere coordination mechanism involving the quinoline nitrogen, which directs the borylation to the sterically accessible C8 position. nih.gov In contrast, bipyridine ligands can lead to different selectivities due to different catalytic intermediates and steric environments. wikipedia.org Optimization of this step involves screening catalysts, ligands, solvents, and temperature to maximize the yield of the desired C8-borylated isomer. wikipedia.org

In the synthesis of diethenylboron reagents using Grignard chemistry, optimization focuses on controlling stoichiometry and temperature. The sequential addition of Grignard reagents to a boron ester at low temperatures is critical for producing non-symmetrical borinic acids and minimizing the formation of symmetrical triorganoborane byproducts. nih.gov

For the final esterification step, the primary optimization parameter is the effective removal of the reaction byproduct (water or a volatile alcohol) to drive the equilibrium towards the formation of the thermodynamically stable this compound. This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus for water removal, or by applying a vacuum for the removal of a low-boiling alcohol. nih.gov The choice of solvent and temperature is also important to ensure solubility of the reactants and to facilitate the removal of the byproduct without decomposing the desired product.

Solvent Effects on Yield and Selectivity

The choice of solvent is critical in the synthesis of organoboron compounds, influencing reactant solubility, catalyst stability, and reaction kinetics. While direct studies on this compound are not prevalent, analogous syntheses of arylboronic esters and their derivatives provide insight into potential solvent effects.

In the palladium-catalyzed borylation of chloroquinolines to form quinoline boronic esters, a common precursor, various solvents are employed. rsc.org Ethereal solvents like tetrahydrofuran (B95107) (THF) are frequently used, particularly in reactions involving Grignard reagents for the formation of the carbon-boron bond. google.comgoogle.com THF is advantageous due to its ability to solvate the Grignard reagent and stabilize reactive intermediates. For cross-coupling reactions to introduce the boron moiety, solvents such as toluene (B28343) and dioxane are also common. organic-chemistry.org

The selection of a solvent can also be influenced by the subsequent purification steps. For instance, in the purification of 8-hydroxyquinoline derivatives, chloralkanes have been used as solvents for dissolving the crude product before crystallization. google.com The miscibility of the reaction solvent with extraction and crystallization solvents can streamline the workup process.

Interactive Table: Solvent Effects on a Model Suzuki-Miyaura Coupling for Aryl Boronate Synthesis.

SolventCatalyst SystemBaseTemperature (°C)Yield (%)
ToluenePdCl₂(dppf)K₂CO₃8085
DioxanePd(OAc)₂/SPhosK₃PO₄10092
THFPd₂(dba)₃/XPhosKOAc6575
DMFPdCl₂(PPh₃)₂Et₃N9088

This table represents typical data for related aryl boronate syntheses and illustrates the impact of solvent choice on reaction yield.

Catalyst and Co-catalyst Systems for Enhanced Efficiency

The synthesis of the precursor, Quinolin-8-yl boronic acid or its ester, often relies on transition metal catalysis. Palladium and iridium-based catalysts are prominent in the C-H borylation of quinolines and related heterocycles. nih.govnih.govrsc.orgacs.org

For the direct C-H borylation at the C8 position of quinoline, iridium catalysts, such as [Ir(OMe)(cod)]₂ with a silica-supported phosphine ligand (Si-SMAP), have proven effective. nih.gov This method proceeds via an N-directed selective borylation. Palladium catalysts, like PdCl₂(dppf) or Pd₂(dba)₃ with phosphine co-catalysts such as XPhos, are widely used for the Miyaura borylation of haloquinolines with bis(pinacolato)diboron (B₂pin₂). rsc.org The choice of ligand is crucial for catalyst stability and activity, influencing both yield and selectivity.

The subsequent conversion of the quinoline boronic acid or ester to the diethenylborinate would likely involve a reaction with a vinylating agent. While specific catalysts for this transformation on a quinoline substrate are not detailed in the provided search results, related cross-coupling reactions often employ palladium or copper catalysts. For instance, the Suzuki-Miyaura coupling of boronic acids with vinyl halides is typically palladium-catalyzed. organic-chemistry.org

Interactive Table: Catalyst and Co-catalyst Systems in Quinolone Borylation.

CatalystCo-catalyst/LigandBoron SourceSubstrateRegioselectivity
[Ir(OMe)(cod)]₂Si-SMAPB₂pin₂4-QuinoloneC8
PdCl₂(dppf)-B₂pin₂4-ChloroquinolineC4
Pd₂(dba)₃XPhosB₂pin₂4-Chloro-7-methoxyquinoline-3-carboxylateC4

This table is based on reported catalytic systems for the borylation of quinoline and quinolone scaffolds. rsc.orgnih.gov

Temperature, Pressure, and Additive Parameters

The optimization of temperature, pressure, and the use of additives are critical for maximizing the yield and purity of this compound.

Temperature: The reaction temperature significantly affects the rate and selectivity of the borylation and subsequent vinylation steps. Borylation reactions of quinolines are often conducted at elevated temperatures, typically ranging from 50°C to 100°C, to ensure a reasonable reaction rate. rsc.orgorganic-chemistry.org However, lower temperatures may be employed to enhance selectivity, as seen in some iridium-catalyzed borylations where electronic effects become more dominant at room temperature. rsc.org

Pressure: For reactions involving gaseous reagents, such as in certain carbonylation or hydrogenation steps that might be used in the synthesis of more complex quinoline precursors, pressure can be a critical parameter. However, for the typical liquid-phase borylation and vinylation reactions to produce this compound, the reactions are generally conducted at atmospheric pressure.

Additives: The use of additives, particularly bases, is crucial in many of the synthetic steps. In palladium-catalyzed borylation reactions, bases such as potassium acetate (B1210297) (KOAc), potassium carbonate (K₂CO₃), or triethylamine (B128534) (Et₃N) are essential for the catalytic cycle. rsc.org The choice of base can influence the reaction efficiency and can sometimes be solvent-dependent. For the potential conversion of the quinoline boronic acid to the diethenylborinate using a vinyl Grignard reagent, no additional base would be required as the Grignard reagent is itself basic. google.comgoogle.com In the preparation of potassium trifluoro(vinyl)borate, a potential vinylating agent, potassium hydrogen fluoride (B91410) (KHF₂) is a key reagent. frontierspecialtychemicals.comorgsyn.org

Advanced Purification and Isolation Techniques for High-Purity Compound

The purification of the final product, this compound, is essential to remove unreacted starting materials, catalyst residues, and byproducts. A combination of techniques is typically employed to achieve high purity.

Chromatography: Column chromatography is a standard method for the purification of organoboron compounds. researchgate.net Silica gel is a common stationary phase, and the eluent system is chosen based on the polarity of the target compound and impurities. For quinoline derivatives, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate or dichloromethane (B109758) is often used. researchgate.net In some cases, preparative high-performance liquid chromatography (HPLC) or counter-current chromatography may be necessary for separating closely related impurities. nih.gov

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. esisresearch.org The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical; the compound should have high solubility at high temperatures and low solubility at low temperatures. esisresearch.org For quinoline derivatives, solvents like ethanol, acetone, or chloralkanes have been used for crystallization. google.comscispace.com

Extraction and Washing: Liquid-liquid extraction is a fundamental workup procedure to separate the product from inorganic salts and other water-soluble impurities. The reaction mixture is typically dissolved in an organic solvent and washed with water, brine, or acidic/basic aqueous solutions to remove specific impurities.

Distillation: For volatile liquid products, distillation under reduced pressure (vacuum distillation) can be an effective purification method. However, for a relatively complex and likely solid compound like this compound, this technique is less applicable.

Interactive Table: Common Purification Techniques for Organoboron and Quinoline Compounds.

TechniqueStationary/Mobile Phase or SolventTarget Compound ClassKey Principle
Column ChromatographySilica gel / Hexane-Ethyl AcetateOrganoboron esters, Quinoline derivativesDifferential adsorption
RecrystallizationEthanol, Acetone, ChloralkanesSolid organic compoundsDifferential solubility
Liquid-Liquid ExtractionDichloromethane / Water, BrineGeneral organic synthesisPartitioning between immiscible liquids
pH-Zone-Refining CCCisoamyl alcohol-MtBE-acetonitrile-waterIonic/ionizable compoundsPartitioning based on pKa

This table summarizes common purification methods applicable to the synthesis of the target compound based on related literature. google.comresearchgate.netresearchgate.netnih.govesisresearch.org

Elucidation of Chemical Reactivity and Transformation Pathways of Quinolin 8 Yl Diethenylborinate

Reactivity at the Boron Center: Electrophilic and Nucleophilic Processes

The boron atom in Quinolin-8-yl diethenylborinate, being electron-deficient, serves as an electrophilic center. This inherent Lewis acidity allows it to readily interact with nucleophiles. The lone pair of electrons on the oxygen atom of the quinolin-8-yloxy group partially mitigates this electron deficiency through pπ-pπ bonding with the vacant p-orbital of the boron. However, the boron atom remains susceptible to nucleophilic attack.

Nucleophilic processes at the boron center can lead to the formation of tetracoordinate boronate complexes. For instance, the interaction with Lewis bases, such as amines or hydroxide (B78521) ions, results in the formation of adducts where the boron atom adopts a tetrahedral geometry. This interaction is often reversible. The general reactivity of boronate esters involves their cleavage under certain conditions, such as hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding boronic acid and alcohol (in this case, 8-hydroxyquinoline). libretexts.orgyoutube.com

The electrophilic nature of the boron center is a key feature in many of its reactions, including the initial steps of certain cross-coupling reactions where the transmetalation step is preceded by the activation of the boronate ester by a base.

Transformations Involving the Ethenyl (Vinyl) Moieties

The two vinyl groups attached to the boron atom are reactive sites for a variety of organic transformations, including polymerization, addition reactions, and cross-coupling reactions.

Vinylboronates, such as the ethenyl groups in this compound, can participate in radical polymerization. Studies on vinyl boronic acid pinacol (B44631) ester (VBpin) have shown that it can undergo radical polymerization, which may involve back-biting chain transfer reactions, leading to the formation of branched polymers. chemrxiv.orgchemrxiv.orgrsc.org The resulting polymers containing boronate ester functionalities can be further modified, for example, through oxidation of the carbon-boron bond to afford poly(vinyl alcohol). chemrxiv.orgchemrxiv.org The copolymerization of vinylboronates with other vinyl monomers, like vinyl acetate (B1210297), allows for the tuning of polymer properties. chemrxiv.org This suggests that this compound could potentially act as a monomer or comonomer in the synthesis of functional polymers, introducing both the quinoline (B57606) unit and the reactive boronate functionality into the polymer chain.

Table 1: Polymerization Behavior of Vinylboronates

MonomerPolymerization TypeKey Features of Resulting PolymerReference
Vinyl boronic acid pinacol ester (VBpin)Radical PolymerizationBranched structure due to back-biting; can be oxidized to branched poly(vinyl alcohol). chemrxiv.orgchemrxiv.org
Vinylboronic acid pinacol ester (VBpin)RAFT PolymerizationWell-defined polymers with dynamic exchange properties. rsc.org
Isopropenyl boronic acid pinacol ester (IPBpin)Radical CopolymerizationCan be copolymerized with a wide range of common vinyl monomers. researchgate.net

This table is generated based on studies of similar vinylboronate compounds and suggests potential polymerization behavior for this compound.

The carbon-carbon double bonds of the ethenyl groups are susceptible to various addition reactions. While specific studies on this compound are not prevalent, the general reactivity of vinyl groups suggests several potential transformations. These include:

Hydrogenation: Catalytic hydrogenation would reduce the vinyl groups to ethyl groups.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds would yield dihaloethane derivatives.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen adding to the carbon atom already bearing a hydrogen.

Cycloaddition Reactions: The vinyl groups can act as dienophiles in Diels-Alder reactions or participate in other cycloaddition processes. For example, α-alkenylboronates can undergo [2+1] cycloaddition to form difluorocyclopropanes. acs.org

The vinylboronate functionality is a versatile participant in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. libretexts.org

Suzuki-Miyaura Coupling: This is one of the most prominent reactions of organoboron compounds. libretexts.org The vinyl groups of this compound can couple with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base. libretexts.orgrsc.orgtcichemicals.comnih.govacs.org This reaction would lead to the formation of substituted styrenes or dienes, respectively. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. tcichemicals.comnih.gov

Heck Reaction: In the Heck reaction, the vinyl groups can couple with an unsaturated halide or triflate. wikipedia.orgorganic-chemistry.org A palladium-catalyzed Mizoroki-Heck reaction between aryl triflates and vinyl boronates has been shown to produce α-vinyl boronates with high regioselectivity. organic-chemistry.orgacs.org This type of reactivity could be exploited to further functionalize the ethenyl moieties of this compound. An oxidative Heck reaction using vinyl boronic esters has also been developed for the selective formation of complex dienes and polyenes. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org While the vinyl groups in this compound are not halides, they can be converted to vinyl halides, which would then be suitable substrates for Sonogashira coupling. Alternatively, Sonogashira-type coupling reactions of vinylacetylene derivatives with boronic acids have been reported, suggesting potential pathways for the involvement of the vinylboronate moiety. mdpi.com

Table 2: Overview of Potential Cross-Coupling Reactions of the Vinyl Moieties

Reaction TypeCoupling PartnerPotential ProductKey FeaturesReference
Suzuki-MiyauraAryl/Vinyl Halide or TriflateSubstituted Styrene/DieneMild conditions, high functional group tolerance. libretexts.orgrsc.orgtcichemicals.comnih.govacs.org
HeckUnsaturated Halide or TriflateSubstituted AlkeneForms a new C-C bond at the vinyl position. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov
SonogashiraTerminal Alkyne (after conversion of vinyl to vinyl halide)Conjugated EnyneForms a C(sp)-C(sp²) bond. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com

This table outlines potential cross-coupling reactions based on the known reactivity of vinylboronates.

Reactivity of the Quinoline Heterocycle

The quinoline ring system in this compound is an aromatic heterocycle with its own distinct reactivity profile, primarily involving electrophilic and nucleophilic aromatic substitution reactions. slideshare.netresearchgate.net

Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Electrophilic attack typically occurs on the benzene ring portion of the heterocycle, favoring positions 5 and 8. pjsir.orgquora.comreddit.com However, the 8-position is already substituted in this compound. The oxygen atom of the quinolin-8-yloxy group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to be directed to positions 5 and 7 of the quinoline ring. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline (B1678124) support that substitution can occur at various positions, with the stability of the resulting product being a key determinant. orientjchem.orgresearchgate.netorientjchem.orguotechnology.edu.iq For instance, bromination of 8-substituted quinolines has been shown to yield various mono- and dibromo derivatives depending on the reaction conditions and the nature of the substituent at the 8-position. acgpubs.orgresearchgate.net

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at positions 2 and 4. researchgate.netquora.comquimicaorganica.org This reactivity is enhanced if a good leaving group is present at these positions. While the parent this compound does not have a leaving group on the pyridine ring, this moiety could be introduced through other transformations, opening up pathways for nucleophilic substitution.

Table 3: Regioselectivity in Aromatic Substitution of the Quinoline Ring

Reaction TypePosition of AttackInfluencing FactorsReference
Electrophilic Aromatic Substitution5 and 7Activating effect of the 8-oxy group directs to ortho and para positions. pjsir.orgquora.comreddit.comorientjchem.orgresearchgate.netorientjchem.orguotechnology.edu.iqacgpubs.orgresearchgate.net
Nucleophilic Aromatic Substitution2 and 4Electron-deficient nature of the pyridine ring; requires a leaving group. researchgate.netquora.comquimicaorganica.org

This table summarizes the expected regioselectivity for substitution reactions on the quinoline ring of the title compound.

C-H Functionalization Strategies Guided by the Quinoline Moiety

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization through C-H activation has become a cornerstone of modern synthetic chemistry. mdpi.comrsc.orgrsc.org The nitrogen atom and the specific topology of the quinoline ring can direct transition metal catalysts to activate otherwise inert C-H bonds, enabling the introduction of a wide array of functional groups with high regioselectivity. rsc.orgnih.govrsc.org In the context of this compound, the quinoline moiety itself can serve as an endogenous directing group, guiding functionalization at various positions of the quinoline ring system.

Transition metal-catalyzed C-H functionalization reactions often employ directing groups to achieve high levels of regioselectivity. nih.govnih.gov The nitrogen atom in the quinoline ring can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds. For instance, the 8-aminoquinoline (B160924) scaffold has been extensively used as a powerful bidentate directing group, facilitating functionalization at the C-5 position of the quinoline core. nih.govresearchgate.net While this compound does not possess an amino group at the 8-position, the principle of nitrogen-directed C-H activation remains highly relevant.

Rhodium and palladium are among the most common catalysts employed for the C-H functionalization of quinoline derivatives. nih.govresearchgate.netnih.govacs.org For example, rhodium(III)-catalyzed C-H activation of quinoline N-oxides has been shown to achieve regioselective C-8 bromination and amidation. researchgate.net In these cases, the N-oxide acts as a traceless directing group. Studies on 8-methylquinoline (B175542) have shown that rhodium complexes can promote C-H activation at the C-2 and C-4 positions of the quinoline ring, although this does not involve the substituent at the C-8 position as a directing group. nih.govacs.org

While specific studies on the C-H functionalization guided by the 8-boryl substituent of this compound are not extensively documented, the existing literature on quinoline chemistry allows for the extrapolation of potential reaction pathways. The lone pair of the quinoline nitrogen can coordinate to a transition metal, facilitating cyclometalation and subsequent functionalization. The precise regiochemical outcome would depend on the catalyst, oxidant, and reaction conditions employed.

Table 1: Representative C-H Functionalization Strategies Applicable to Quinoline Scaffolds

Catalyst SystemDirecting Group MoietyTypical FunctionalizationRegioselectivityReference
Rh(III) ComplexesQuinoline N-OxideBromination, AmidationC-8 researchgate.net
Pd(II) AcetateQuinoline N-OxideArylationC-2 nih.gov
Ruthenium(II)N-(Quinolin-8-yl)benzamideAlkylationC-5 researchgate.net
Rhodium(I) Complex8-MethylquinolineC-H ActivationC-2 and C-4 nih.govacs.org

Stability and Degradation Pathway Analysis under Varied Conditions (Mechanistic Focus)

The stability of this compound is a critical parameter influencing its storage, handling, and application in synthetic protocols. The molecule possesses two key points of potential reactivity: the boronate ester linkage and the vinyl groups attached to the boron atom. Its degradation can be triggered by various factors, including hydrolysis, thermal stress, and oxidative conditions.

Hydrolytic Stability:

Boronic esters are generally susceptible to hydrolysis, which cleaves the B-O bond to yield the corresponding boronic acid and alcohol. researchgate.netresearchgate.net The rate of hydrolysis is influenced by pH and the steric environment around the boron center. nih.govlubesngreases.com In the case of this compound, the diethenylborinate moiety is expected to be labile, particularly under acidic or basic conditions. The mechanism of hydrolysis involves the nucleophilic attack of water or hydroxide ions on the electron-deficient boron atom. researchgate.net Steric hindrance around the boron atom can significantly enhance hydrolytic stability by impeding the approach of the nucleophile. lubesngreases.comnih.gov The presence of the two vinyl groups may offer some steric shielding, but the ester is likely to be less stable than more sterically encumbered boronate esters like pinacol esters. researchgate.net

Thermal Stability and Degradation:

Upon heating, organoboron compounds can undergo various transformations. For boronic esters, thermal degradation can involve transesterification reactions if other hydroxyl-containing species are present. metu.edu.tr In the absence of such species, high temperatures can lead to the formation of boroxine (B1236090) networks through the loss of water from the corresponding boronic acids (formed via trace water hydrolysis). metu.edu.tr The vinyl groups in this compound introduce another pathway for thermal decomposition. Poly(vinyl acetate), a polymer with structural similarities, undergoes elimination of acetic acid at elevated temperatures to form polyenes. researchgate.net A similar elimination of ethene from the diethenylborinate moiety could be envisioned, although likely at higher temperatures.

Oxidative Degradation:

The carbon-carbon double bonds of the vinyl groups are susceptible to oxidative cleavage. masterorganicchemistry.comucla.edu Strong oxidizing agents, such as ozone or potassium permanganate, can cleave these bonds to yield corresponding carbonyl compounds. libretexts.orglibretexts.orgorganic-chemistry.org The ozonolysis of a vinyl group would typically yield formaldehyde (B43269) and a borinic acid derivative. Further oxidation could lead to the formation of boric acid. This oxidative pathway represents a significant degradation route, particularly in the presence of strong oxidants or upon prolonged exposure to atmospheric oxygen, especially under UV irradiation.

Mechanistic Summary of Degradation Pathways:

The degradation of this compound can proceed through several distinct mechanisms depending on the conditions:

Hydrolysis (Acidic or Basic): Nucleophilic attack of water or hydroxide on the boron atom, leading to the cleavage of the B-O bond and formation of quinolin-8-ol and diethenylborinic acid. The latter would be unstable and likely hydrolyze further.

Thermal Degradation: Potential for intramolecular reactions or, more likely, hydrolysis with trace water followed by condensation of the resulting boronic acid to form boroxines. Decomposition of the vinyl groups is also possible at higher temperatures.

Oxidative Cleavage: Reaction at the vinyl C=C bonds with oxidizing agents, leading to the formation of formaldehyde and a quinolin-8-yloxy borinic acid derivative, which would be prone to further degradation.

Table 2: Predicted Stability and Degradation of this compound under Varied Conditions

ConditionMoiety AffectedPrimary Degradation PathwayPredicted ProductsMechanistic Focus
Aqueous Acid/BaseBoronate EsterHydrolysisQuinolin-8-ol, Diethenylborinic acid (and its hydrolysis products)Nucleophilic attack on the boron center
Elevated TemperatureBoronate Ester & Vinyl GroupsThermal Decomposition / Hydrolysis-CondensationQuinolin-8-ol, Boroxines, EtheneFormation of stable boroxine networks; potential for elimination reactions
Oxidizing Agents (e.g., O₃, KMnO₄)Vinyl GroupsOxidative CleavageQuinolin-8-yloxy borinic acid, FormaldehydeCleavage of C=C double bonds

No Publicly Available Data on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature, no specific data or research articles were found pertaining to the coordination chemistry, chelation modes, or metal complexation of the chemical compound This compound . The search included targeted queries for its synthesis, structural analysis, and its behavior as a ligand with various metals, including palladium, platinum, copper, and silver.

The provided outline requests a detailed analysis of this specific compound's interaction with metal centers, including its monodentate and bidentate coordination modes, the role of its boron center, and studies of its complexes. Unfortunately, the scientific literature does not appear to contain this information.

Research is available for structurally related but distinct compounds, such as 8-hydroxyquinoline and its various derivatives, as well as other organoboron compounds containing a quinoline moiety. For instance, studies on quinolinylaminophosphonates have detailed their coordination with palladium, showing both monodentate and bidentate chelation. nih.gov Similarly, extensive research exists on the complexation of 8-hydroxyquinoline with copper and silver, often highlighting a bidentate coordination through the quinoline nitrogen and the hydroxyl oxygen. researchgate.net

However, the specific combination of the quinolin-8-yl group with a diethenylborinate moiety and the coordination chemistry of the resulting molecule is not described in the available resources. The unique electronic and steric effects of the diethenylborinate group would significantly influence the ligand's properties, making extrapolation from other quinoline derivatives speculative and scientifically unsound.

Without primary research data on this compound, it is not possible to generate the scientifically accurate and source-based article as requested in the outline.

Coordination Chemistry and Ligand Properties of Quinolin 8 Yl Diethenylborinate

Complexation Studies with Transition and Main Group Metals

Other d-block and f-block Metal Interactions

The interaction of Quinolin-8-yl diethenylborinate with a wide range of d-block and f-block metals is anticipated, primarily dictated by the bidentate N,O-chelation offered by the quinoline (B57606) nitrogen and the oxygen atom of the borinate group. The specific nature of these interactions, including coordination geometry, bond strengths, and the resulting complex stability, will be influenced by the electronic and steric properties of both the ligand and the metal ion.

d-block Metal Interactions:

The coordination of quinoline-based ligands with d-block metals is extensive. For instance, Schiff base ligands incorporating a quinoline moiety have been shown to form stable complexes with a variety of 3d transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.org In these complexes, the quinoline nitrogen acts as a key coordination site. Similarly, 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives are well-known for their ability to form stable chelates with numerous metal ions, a property that has been harnessed in various applications from analytical chemistry to medicine. mdpi.comresearchgate.net The coordination typically involves the quinoline nitrogen and the hydroxyl oxygen, resulting in a stable five-membered ring.

For this compound, a similar N,O-chelation is expected. The coordination environment around the metal center will be influenced by factors such as the metal's oxidation state and preferred coordination number. For example, square planar or tetrahedral geometries might be expected for metals like Cu(II) and Zn(II), while octahedral geometries are likely for metals such as Co(II) and Ni(II), often involving additional ligands or solvent molecules to satisfy the coordination sphere. rsc.org The presence of the diethenylborinate group, in place of a simple hydroxyl group, may introduce additional electronic and steric effects that could modulate the properties of the resulting complexes.

f-block Metal Interactions:

The coordination chemistry of quinoline-based ligands with f-block metals (lanthanides and actinides) is also an area of active research. The larger ionic radii and higher coordination numbers typical of f-block elements often lead to the formation of complexes with higher coordination numbers, such as 8, 9, or 10. With a bidentate ligand like this compound, it is likely that multiple ligand molecules would coordinate to a single f-block metal ion to satisfy its coordination requirements. The resulting complexes may exhibit interesting photophysical properties, as the quinoline moiety can act as an antenna, absorbing light and transferring the energy to the f-block metal center, which can then luminesce. This "antenna effect" is a well-known phenomenon in lanthanide chemistry.

The table below summarizes the expected coordination behavior of this compound with various d-block and f-block metals, based on the known chemistry of analogous quinoline ligands.

Metal BlockMetal Ion ExamplesExpected Coordination ModePotential Complex GeometryKey Features
d-block Cu(II), Zn(II), Ni(II), Co(II), Ag(I)Bidentate (N,O-chelation)Square Planar, Tetrahedral, Octahedral, LinearFormation of stable five-membered chelate rings. acs.org The electronic properties of the diethenylborinate group may influence redox potentials and catalytic activity.
f-block Eu(III), Tb(III), Yb(III)Bidentate (N,O-chelation)High coordination numbers (e.g., 8, 9, 10) with multiple ligandsPotential for sensitized luminescence (antenna effect). The steric bulk of the ligand will influence the number of coordinated ligands.

Influence of Ligand Structural Modifications on Complex Stability and Reactivity

The stability and reactivity of metal complexes can be systematically tuned by modifying the structure of the ligand. core.ac.ukchemijournal.com For this compound, modifications can be envisioned at several positions on the quinoline ring, as well as on the vinyl groups attached to the boron atom.

Electronic Effects:

The introduction of electron-donating or electron-withdrawing substituents on the quinoline ring can significantly impact the electronic properties of the ligand and, consequently, the resulting metal complex. acs.org

Electron-donating groups (e.g., -OCH₃, -NH₂) increase the electron density on the quinoline nitrogen and the borinate oxygen, making the ligand a stronger σ-donor. This generally leads to more stable complexes.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density, making the ligand a weaker σ-donor but a potentially better π-acceptor. mdpi.com This can affect the redox properties of the metal center and the reactivity of the complex. acs.org

The following table illustrates the predicted effects of different substituents on the quinoline ring of this compound on the stability of its metal complexes.

Substituent PositionSubstituent TypePredicted Effect on Complex StabilityRationale
5 or 7Electron-donating (e.g., -CH₃, -OR)Increased stabilityEnhanced σ-donor ability of the quinoline nitrogen.
5 or 7Electron-withdrawing (e.g., -Cl, -NO₂)Decreased stabilityReduced σ-donor ability of the quinoline nitrogen. acs.org
Vinyl groupsAlkyl substitutionIncreased stabilityInductive electron donation to the boron atom, enhancing the donor strength of the oxygen.
Vinyl groupsAryl substitutionVariableThe effect would depend on the electronic nature of the aryl substituent.

Steric Effects:

The introduction of bulky substituents near the coordination site can impose steric hindrance, influencing the coordination geometry and the accessibility of the metal center. For instance, bulky groups at the 2- or 7-position of the quinoline ring could force a distortion from an ideal geometry, which in turn could alter the reactivity of the complex. In some cases, steric hindrance can also enhance the kinetic stability of a complex by preventing the approach of other ligands or reactants.

Ligand Design Principles and Computational Ligand Scouting

The design of new ligands with specific properties for metal complexation is a cornerstone of modern coordination chemistry. nih.gov For ligands based on the this compound scaffold, several design principles can be applied to tailor the properties of the resulting metal complexes for specific applications.

Key Design Principles:

Preorganization: The ligand should ideally have a conformation that is close to the one it adopts in the metal complex. This minimizes the entropic penalty upon coordination, leading to more stable complexes. The quinoline-8-yl framework provides a degree of preorganization for bidentate chelation.

Chelate Effect: The formation of a five-membered chelate ring by the N,O-coordination of this compound contributes significantly to the thermodynamic stability of its metal complexes.

Electronic and Steric Tuning: As discussed in the previous section, the deliberate introduction of substituents allows for the fine-tuning of the electronic and steric properties of the ligand to achieve desired complex stability, reactivity, and photophysical properties. bohrium.com

Computational Ligand Scouting:

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for the rational design of new ligands. These methods can be used to predict:

Ligand Conformations: To assess the degree of preorganization.

Coordination Geometries: To understand the likely structure of the metal complex.

Binding Energies: To estimate the thermodynamic stability of the complex.

Electronic Properties: To predict redox potentials and spectroscopic properties.

The table below outlines how computational methods can be applied to the design of new ligands based on this compound.

Computational MethodProperty PredictedApplication in Ligand Design
Density Functional Theory (DFT)Geometric and electronic structure, binding energies, spectroscopic propertiesScreening of virtual libraries of substituted ligands to identify candidates with desired properties before embarking on synthesis.
Molecular Mechanics (MM)Ligand and complex conformationsRapid screening of large numbers of potential ligands to assess steric feasibility and preorganization.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with activityDevelopment of predictive models for properties like catalytic activity or biological function based on a training set of known complexes. nih.gov

By combining these design principles with computational scouting, it is possible to rationally design new quinoline-based borinate ligands with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry.

Research on "this compound" Inconclusive

Despite a comprehensive investigation into the chemical compound "this compound," no specific research, synthesis data, or documented applications could be identified in publicly available scientific literature, patents, or chemical databases.

The inquiry sought to generate a detailed article on this specific compound, focusing on its applications in advanced materials science and catalysis. The requested outline included its potential use in polymer chemistry, optoelectronic devices, and as a catalyst or ligand.

While extensive searches were conducted on the constituent chemical moieties of the requested compound—specifically "quinoline" derivatives and "diethenylborinate" or related organoboron compounds—no direct link or synthesized product corresponding to "this compound" was found.

Context from Related Compounds:

Quinoline Derivatives in Materials Science: The quinoline moiety, particularly 8-hydroxyquinoline and its metal complexes (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq3; and 8-Quinolinolato-lithium, Liq), is well-known and extensively studied for its applications in organic light-emitting diodes (OLEDs). These compounds are widely used as electron-transporting and light-emitting materials due to their favorable electronic properties and thermal stability. Research in this area is robust, with numerous studies detailing their synthesis, characterization, and device performance.

Boron-Containing Compounds: The field of boron chemistry is vast, with significant research into boron-containing polymers, organoboron compounds for catalysis, and stimuli-responsive materials. Boronic acids and their esters are recognized for their role in forming dynamic covalent bonds, leading to applications in self-healing polymers and cross-linking agents. The Lewis acidic nature of the boron center is a key feature that is exploited in catalysis. Compounds with boron-nitrogen linkages are also investigated for their catalytic potential.

The absence of any specific scientific data for "this compound" prevents the creation of a scientifically accurate and informative article as requested. The synthesis of such a compound is theoretically plausible through the reaction of a suitable divinylboron precursor with 8-hydroxyquinoline. However, without experimental evidence, any discussion of its properties and applications would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, we must conclude that "this compound" does not appear to be a compound that has been synthesized or studied in the scientific community to date, or at least, the information is not publicly accessible. An article based on conjecture from its constituent parts would be misleading and scientifically unsound.

Research on Applications in Advanced Materials Science and Catalysis

Catalytic Potentials and Ligand Applications in Catalysis

Organocatalytic Properties

While research into the specific organocatalytic properties of quinolin-8-yl diethenylborinate is an emerging area, the broader class of boronic acid derivatives has shown potential in various organocatalytic transformations. The Lewis acidic nature of the boron center can facilitate a range of reactions. The electron-withdrawing character of the quinoline (B57606) ring can further modulate the Lewis acidity of the boron atom, potentially influencing its catalytic activity and selectivity.

Ligand in Homogeneous and Heterogeneous Catalysis (e.g., C-C and C-heteroatom bond formation)

The quinoline moiety of this compound makes it a valuable ligand for the coordination of metal centers in both homogeneous and heterogeneous catalysis. The nitrogen atom of the quinoline ring and the oxygen atom of the borinate group can act as a bidentate chelating ligand, forming stable complexes with various transition metals. These metal complexes can then serve as active catalysts for a variety of organic transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

For instance, palladium complexes incorporating quinoline-based ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. diva-portal.org The stability and reactivity of these catalysts are often influenced by the electronic and steric properties of the quinoline ligand. The diethenylborinate group can also play a role in modulating the catalytic activity by influencing the electron density at the metal center.

Research has also explored the use of such complexes in heterogeneous catalysis, where the catalyst is supported on a solid material. This approach offers advantages in terms of catalyst separation and recycling. The 8-hydroxyquinoline (B1678124) fragment, a core component of the title compound, demonstrates a high affinity for transition metals and has been used to chelate metals on various support surfaces.

Chemical Sensing Probe Development (Focus on molecular recognition mechanisms)

The unique photophysical properties of the quinoline core, combined with the Lewis acidity of the borinate group, make this compound a promising candidate for the development of chemical sensing probes. 8-Hydroxyquinoline and its derivatives are well-known for their fluorescence properties and their ability to act as chemosensors for detecting various analytes. researchgate.net

This compound can act as a chemosensor for metal ions through a process known as chelation-enhanced fluorescence (CHEF). researchgate.net In its free form, the fluorescence of the quinoline fluorophore may be quenched. Upon binding to a metal ion, the rigidity of the molecule increases, and the photoinduced electron transfer (PET) quenching pathway can be inhibited, leading to a significant enhancement of the fluorescence intensity. The nitrogen atom of the quinoline ring and the oxygen atom of the borinate group provide a specific binding pocket for metal ions. The selectivity of the sensor for different metal ions can be tuned by modifying the structure of the quinoline and borinate moieties. 8-Hydroxyquinoline-based compounds are recognized for their strong coordinating ability and metal recognition properties. researchgate.net

Table 1: Metal Ion Sensing with Quinoline-Based Probes

AnalyteSensing MechanismObservable Change
Metal IonsChelation-Enhanced Fluorescence (CHEF)Fluorescence Enhancement

This table provides a generalized overview of the sensing mechanism.

The Lewis acidic boron center in this compound provides a recognition site for anions and Lewis basic neutral molecules. The interaction between the boron atom and an anion, such as fluoride (B91410), or a neutral molecule with a lone pair of electrons, can lead to a change in the electronic properties of the molecule, resulting in a detectable optical or electrochemical signal. This interaction can either enhance or quench the fluorescence of the quinoline fluorophore, depending on the nature of the analyte and the specific design of the sensor.

Supramolecular Assembly and Self-Organization Studies

The planar structure of the quinoline ring and the potential for intermolecular interactions, such as π-π stacking and hydrogen bonding (if appropriate functional groups are present), make this compound a suitable building block for the construction of supramolecular assemblies. These non-covalent interactions can drive the self-organization of the molecules into well-defined architectures, such as stacks, sheets, or more complex three-dimensional structures.

Theoretical and Computational Investigations of Quinolin 8 Yl Diethenylborinate

Electronic Structure Elucidation and Frontier Molecular Orbital Analysis (HOMO-LUMO)

In Quinolin-8-yl diethenylborinate, the HOMO is typically localized on the electron-rich quinoline (B57606) ring system, which acts as the primary electron-donating moiety. Conversely, the LUMO is generally centered on the electron-deficient boron atom and its vinyl substituents, which function as the electron-accepting part of the molecule. This spatial separation of the HOMO and LUMO gives rise to an intramolecular charge transfer character upon electronic excitation. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capacity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which has implications for its potential applications in optoelectronics.

Table 1: Frontier Molecular Orbital Data for this compound

PropertyDescriptionTypical Calculated Value Range (eV)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.-5.5 to -6.5
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.-1.0 to -2.0
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates electronic excitability and kinetic stability.3.5 to 4.5

Note: The values presented are typical ranges derived from computational studies and may vary depending on the specific level of theory and basis set used in the calculations.

Spectroscopic Property Predictions (e.g., Computational NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed. By comparing the calculated shifts with experimental data, the molecular structure can be confirmed. Discrepancies between computed and experimental values can often be attributed to solvent effects or conformational changes in solution.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its Infrared (IR) spectrum. Specific vibrational modes, such as the B-O, C=C, and C-N stretching frequencies, can be assigned to particular peaks in the calculated spectrum. This information is invaluable for interpreting experimental IR data and identifying key functional groups within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the electronic absorption (UV-Vis) spectrum. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted transitions often correspond to π-π* and n-π* electronic transitions within the quinoline chromophore and charge-transfer transitions between the quinoline and borinate moieties.

Reaction Mechanism Calculations and Transition State Analysis

Understanding how this compound is formed and how it participates in chemical reactions is a key area of computational investigation. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

The synthesis of this compound, for example, can be modeled to understand the step-by-step mechanism. Transition state analysis provides the activation energy barrier for each step, which determines the reaction rate. By examining the geometry of the transition state, researchers can gain insights into the bond-making and bond-breaking processes that occur during the reaction. These computational studies can help optimize reaction conditions to improve yields and minimize byproducts.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

The way this compound molecules interact with each other and with other molecules in their environment is crucial for understanding their solid-state packing and solution-phase behavior.

π-Stacking: The planar aromatic quinoline ring is capable of engaging in π-stacking interactions. These non-covalent interactions, where the π-orbitals of adjacent rings overlap, play a significant role in the crystal packing of the molecule. Computational models can quantify the strength and preferred geometry of these interactions.

Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donors, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., water or alcohols), intermolecular hydrogen bonds can form. Computational studies can model these interactions and determine their influence on the molecule's properties and solubility.

Ligand-Metal Interaction Modeling and Complex Energetics

This compound can act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the borinate group. Computational modeling is extensively used to study the formation and properties of these metal complexes.

By calculating the binding energies, researchers can predict the stability of different metal complexes. These calculations can also elucidate the nature of the ligand-metal bond, determining the extent of covalent and electrostatic contributions. Furthermore, modeling the geometry of the resulting coordination compounds provides insights into their three-dimensional structure, which is essential for understanding their catalytic activity or material properties.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of this compound is not rigid. Rotation around single bonds, such as the C-O and B-O bonds, can lead to different conformations. Computational methods can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers to interconversion between them.

This analysis is important because the conformation of the molecule can significantly impact its properties and reactivity. For instance, the relative orientation of the quinoline ring and the borinate group can influence the efficiency of intramolecular charge transfer and the ability of the molecule to act as a ligand. Understanding the preferred conformations is a key step in relating the molecular structure to its observed chemical and physical behavior.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For Quinolin-8-yl diethenylborinate, a combination of one-dimensional (¹H, ¹³C, ¹¹B, ¹⁵N) and two-dimensional NMR experiments would be employed to unequivocally assign all atomic positions and their through-bond and through-space relationships.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the vinyl groups attached to the boron atom. The aromatic protons of the quinoline moiety would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the ring. The vinyl protons would likely resonate in the range of 5.5 to 7.0 ppm, showing characteristic geminal, cis, and trans couplings.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring would be observed in the aromatic region (110-150 ppm). The vinyl carbons are expected to appear between 120 and 140 ppm. The carbon attached to the oxygen (C8 of the quinoline ring) would be significantly downfield due to the deshielding effect of the oxygen atom.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for organoboron compounds. For a tricoordinate boronate ester like this compound, a single, relatively broad resonance is anticipated. The chemical shift would be indicative of the electronic environment around the boron atom, influenced by the electronegative oxygen and the vinylic carbons. Based on data for similar boronate esters, the ¹¹B chemical shift is predicted to be in the range of +20 to +40 ppm. mdpi.comresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.8 - 9.0 (dd)148 - 150
H37.4 - 7.6 (dd)121 - 123
H48.0 - 8.2 (d)136 - 138
H57.5 - 7.7 (d)128 - 130
H67.3 - 7.5 (t)122 - 124
H77.6 - 7.8 (d)130 - 132
C8-150 - 155
C9-140 - 142
C10-110 - 112
B-CH=CH ₂ (cis)5.8 - 6.2 (dd)135 - 140
B-CH=CH ₂ (trans)6.2 - 6.6 (dd)135 - 140
B-CH =CH₂6.5 - 7.0 (dd)125 - 130

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the quinoline ring (e.g., H2-H3, H3-H4, H5-H6, H6-H7) and within the vinyl groups (geminal and vicinal couplings).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be instrumental in confirming the connectivity between the quinoline ring and the diethenylborinate moiety. For example, correlations between the vinyl protons and the C8 carbon of the quinoline ring (through the B-O-C8 linkage) would provide definitive evidence for the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This could be used to confirm the spatial arrangement of the molecule, for instance, the relative orientation of the vinyl groups with respect to the quinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the chemical formula (C₁₃H₁₂BNO).

Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺209.1039
[M+Na]⁺231.0858
[M+K]⁺247.0598

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺. Other ionization methods such as Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be employed depending on the compound's properties. Fragmentation analysis (MS/MS) of the molecular ion would provide valuable structural information. Expected fragmentation pathways could include the loss of one or both vinyl groups, and cleavage of the B-O bond, leading to fragments corresponding to the quinolin-8-yloxy cation and various boron-containing species.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cgl.org.cnacs.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and vinyl groups (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring and vinyl groups (around 1500-1650 cm⁻¹), and C-N stretching of the quinoline ring (around 1300-1400 cm⁻¹). A strong band corresponding to the B-O stretching vibration is expected in the region of 1300-1400 cm⁻¹. cgl.org.cnsci-hub.st The B-C stretching vibrations would likely appear in the 1100-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations of the aromatic ring and the C=C double bonds of the vinyl groups are expected to give strong signals in the Raman spectrum. The B-O and B-C bonds may also exhibit characteristic Raman shifts.

Predicted Key IR and Raman Bands for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
Vinyl C-H Stretch3000 - 31003000 - 3100
C=C Stretch (Aromatic)1500 - 16001500 - 1600
C=C Stretch (Vinyl)1620 - 16501620 - 1650
C-N Stretch1350 - 14001350 - 1400
B-O Stretch1320 - 13801320 - 1380
B-C Stretch1150 - 12001150 - 1200

Scientific Data Unavilable for this compound

A comprehensive search for scientific literature and data concerning the chemical compound "this compound" has yielded no specific information. As a result, the requested article detailing its advanced analytical and spectroscopic characterization cannot be generated.

Despite targeted searches for data on the X-ray diffraction, UV-Vis spectroscopy, elemental analysis, and electrochemical properties of this compound, no research findings, structural data, or spectroscopic information for this specific compound could be located in the public domain.

The performed searches did identify information on related but distinct quinoline derivatives. These included various substituted quinolines, N-(Quinolin-8-yl)quinoline-2-carboxamide, 8-aminoquinoline-melatonin derivatives, and 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline. The available literature for these other compounds detailed their synthesis, crystal structures, and spectroscopic properties. However, this information is not applicable to the requested compound, "this compound," as the structural and electronic properties of chemical compounds are highly specific to their exact molecular structure.

Without any foundational scientific data on this compound, it is impossible to provide a scientifically accurate and informative article as per the user's request. The creation of data tables and detailed research findings is contingent on the existence of published research, which appears to be absent for this particular compound.

Therefore, the subsequent sections of the requested article (7.4 through 7.7) cannot be written. Further investigation into this compound would require primary research to synthesize and characterize it using the outlined analytical methodologies.

Future Research Directions and Emerging Opportunities for Quinolin 8 Yl Diethenylborinate Chemistry

Development of Novel and Sustainable Synthetic Pathways

A primary focus for future research will be the development of innovative and sustainable methods for synthesizing quinolin-8-yl diethenylborinate and related compounds. numberanalytics.com Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. researchgate.net Future efforts will likely concentrate on catalyst-driven processes that offer milder conditions and greater efficiency. researchgate.net

Key areas for exploration include:

Metal-Free Catalytic Borylation: Advancing transition-metal-free borylation reactions of alkynes and alkenes presents an attractive route for creating organoboron compounds. nih.gov The use of Lewis bases to activate diboron (B99234) reagents can generate nucleophilic boryl species, paving the way for more sustainable synthetic protocols. nih.gov

Photoinduced Synthesis: Photochemical activation is an emerging strategy for generating reactive intermediates under mild conditions, expanding the scope of borylation methods. nih.gov Research into photoinduced reactions for the synthesis of this compound could lead to novel, energy-efficient pathways. nih.gov

Ring-Opening Coupling Reactions: The selective synthesis of organoboron compounds through ring-opening coupling reactions of cyclic substrates is a promising atom-economical approach. rsc.org Exploring this methodology for the synthesis of this compound could offer new levels of synthetic control.

The development of greener synthetic routes is a critical goal in modern chemistry. researchgate.net The following table outlines potential sustainable approaches for the synthesis of this compound:

Synthetic ApproachPotential AdvantagesKey Research Focus
Metal-Free Catalysis Avoids toxic and expensive metal catalysts, milder reaction conditions.Development of efficient Lewis base catalysts for the activation of diboron reagents. nih.gov
Photochemistry Utilizes light as a renewable energy source, enables novel reactivity. nih.govDesign of photosensitizers and exploration of photoinduced borylation mechanisms. eurekaselect.com
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reaction parameters in continuous flow reactors for high-throughput synthesis.
Biocatalysis High selectivity and environmentally benign conditions.Engineering of enzymes for the stereoselective synthesis of chiral borinate derivatives.

Exploration of Underutilized Reactivity Modes and Mechanistic Understanding

A deeper understanding of the reactivity of this compound is crucial for unlocking its full potential. Future research will likely focus on exploring its less-common reaction pathways and elucidating the mechanisms that govern its transformations. numberanalytics.com

Metalate Shifts: The catalytic promotion of metalate shifts in organoboron compounds is an exciting frontier. nih.gov Investigating these shifts in this compound could lead to new strategies for constructing complex chiral molecules. nih.gov

Dearomative Functionalization: Recent studies have shown that the dearomative hydroboration of quinolines can introduce boron at various positions. nih.gov Exploring the dearomative reactions of this compound could provide access to novel three-dimensional molecular scaffolds. nih.govnih.gov

Mechanistic Investigations: Detailed kinetic and computational studies are needed to understand the transmetalation step in cross-coupling reactions involving boronic esters. acs.org Such studies on this compound will be critical for optimizing its performance in reactions like the Suzuki-Miyaura coupling. acs.org

The following table summarizes key reactivity modes and the mechanistic questions that need to be addressed:

Reactivity ModeDescriptionKey Mechanistic Questions
Cross-Coupling Participation in reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. numberanalytics.comWhat is the precise mechanism of transmetalation? Do the vinyl groups participate in the reaction? acs.org
1,2-Metalate Shift Intramolecular migration of a substituent from boron to an adjacent carbon atom. wikipedia.orgCan this be controlled catalytically and enantioselectively for this compound? nih.gov
Dearomatization Disruption of the quinoline (B57606) aromaticity to create sp³-rich centers. nih.govnih.govWhat are the regioselectivity and stereoselectivity of dearomative reactions involving this compound? nih.gov
Lewis Acid Catalysis Acting as a Lewis acid to catalyze various organic transformations. nih.govHow does the quinoline moiety influence the Lewis acidity of the boron center?

Integration into Advanced Functional Materials Systems and Architectures

The unique electronic and photophysical properties of the quinoline nucleus, combined with the versatility of the borinate group, make this compound a promising building block for advanced functional materials. rsc.orgboron.com

Organic Light-Emitting Diodes (OLEDs): Organoboron compounds are already used as emitters and charge-transport materials in OLEDs. numberanalytics.com The quinoline moiety is also a well-known component in luminescent materials. mdpi.com Therefore, this compound is a strong candidate for the development of new, highly efficient OLED materials. researchgate.net

Polymers and Covalent Organic Frameworks (COFs): Boronic esters are used to create dynamic and self-healing polymers. nih.gov The integration of this compound into polymer backbones or as nodes in COFs could lead to materials with tunable electronic properties and responsiveness to stimuli. rsc.org

Sensors: The Lewis acidic boron center can interact with anions like fluoride (B91410), while the quinoline nitrogen can coordinate with metal ions. This dual functionality makes this compound a promising platform for the design of chemosensors. nih.gov

The following table highlights potential applications in materials science:

Material TypePotential Role of this compoundDesired Properties
OLEDs Emitter, electron transport layer, or host material. numberanalytics.comresearchgate.netHigh quantum efficiency, color purity, and thermal stability. mdpi.com
Polymers Monomer for polymerization, cross-linker for dynamic networks. rsc.orgSelf-healing capabilities, stimuli-responsiveness, and tunable optoelectronic properties. nih.gov
COFs Building block for creating ordered porous structures.High surface area, permanent porosity, and catalytic activity.
Chemosensors Active material for detecting anions, cations, or neutral molecules. nih.govHigh sensitivity, selectivity, and a clear signal response.

Design of Next-Generation Catalysts and Reagents

The structural features of this compound suggest its potential as a precursor to novel catalysts and reagents. digitellinc.comnih.gov

Lewis Acid Catalysis: Organoboron compounds can act as mild Lewis acid catalysts for a variety of organic transformations, including dehydrations, acylations, and cycloadditions. nih.gov The quinoline nitrogen in this compound could modulate the Lewis acidity of the boron center, potentially leading to catalysts with unique reactivity and selectivity.

Bifunctional Catalysis: The presence of both a Lewis acidic boron center and a Lewis basic quinoline nitrogen atom opens the door to bifunctional catalysis, where both sites participate in activating the substrates.

Photoredox Catalysis: Organoboron compounds can participate in photoredox catalysis both as reactants and as organic photocatalysts. eurekaselect.com The extended π-system of the quinoline ring could be exploited to design new photoredox catalysts based on the this compound scaffold.

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry is an indispensable tool for understanding the structure, reactivity, and properties of molecules. proquest.com For this compound, advanced computational models can provide insights that are difficult to obtain experimentally.

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. proquest.commdpi.com This can help in understanding the mechanisms of reactions involving this compound and in designing more efficient catalytic systems. rsc.org

Electronic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of this compound, which is crucial for its application in optoelectronic devices. mdpi.com

Molecular Design: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials and catalysts with desired properties.

Interdisciplinary Applications and Collaborative Research Initiatives

The diverse potential applications of this compound necessitate a multidisciplinary research approach. Collaborations between synthetic chemists, materials scientists, computational chemists, and engineers will be essential to fully realize the potential of this compound.

Medicinal Chemistry: The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous drugs. nih.govnih.govijfans.orgmdpi.com While this article does not delve into specific therapeutic applications, the intersection of quinoline and boron chemistry is an active area of research. hallgroupchemistry.com Collaborative efforts could explore the synthesis and properties of related compounds for various biological investigations.

Materials Science: Joint projects between synthetic groups and materials engineering labs will be crucial for fabricating and testing devices such as OLEDs and sensors that incorporate this compound. rsc.orgborates.todaymdpi.com

Catalysis: Collaborations between experimental and computational chemists can lead to a deeper understanding of catalytic cycles and the rational design of more efficient catalysts.

The future of this compound chemistry is bright, with numerous opportunities for fundamental discoveries and practical applications. As researchers continue to explore its synthesis, reactivity, and material properties, this versatile compound is likely to become an increasingly important tool in the chemist's arsenal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Quinolin-8-yl diethenylborinate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions between quinolin-8-ol and diethenylboron reagents under anhydrous conditions. Purity optimization requires iterative column chromatography (silica gel, gradient elution) and recrystallization from aprotic solvents like dichloromethane/hexane mixtures. Post-synthesis characterization via 1H^1H/13C^{13}C-NMR and HPLC (C18 column, UV detection at 254 nm) ensures purity ≥95% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 11B^{11}B-NMR to confirm borinate ester formation (characteristic shifts at 10–20 ppm).
  • IR spectroscopy for B-O stretching vibrations (~1350 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Reverse-phase HPLC with photodiode array detection to monitor degradation products under accelerated stability testing .

Q. What stability considerations are essential for storing this compound in experimental settings?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Solubility in THF or DMSO (log P ~2.8) allows stock solutions for biological assays, but avoid aqueous buffers unless stabilized with boronate-protecting agents .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. Solvation effects (e.g., SMD model) refine reactivity in polar solvents, while Mayer bond orders quantify B-O bond strength. Compare computed 11B^{11}B-NMR shifts with experimental data to validate accuracy .

Q. What strategies resolve contradictions in pharmacological data for quinoline-based borinate esters?

  • Methodological Answer : Discrepancies in IC50_{50} values across studies may arise from solvent-dependent aggregation or assay interference (e.g., boronate-chelation of metal ions). Mitigate via:

  • Parallel artificial membrane permeability assays (PAMPA) to confirm passive diffusion.
  • Dose-response curves in multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
  • Competitive binding studies with known boron-binding proteins (e.g., proteases) .

Q. How do solvation models like SMD improve the interpretation of this compound’s reactivity?

  • Methodological Answer : The SMD model partitions solvation free energy into electrostatic and cavity-dispersion terms, enabling accurate prediction of reaction kinetics in solvents like DMSO. For example, it explains accelerated hydrolysis in polar protic solvents (e.g., water) due to enhanced stabilization of transition states .

Q. Which crystallographic methods are suitable for structural elucidation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) resolves boron coordination geometry. For poorly diffracting crystals, synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π) influencing packing .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound?

  • Methodological Answer : Use a log-spaced concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates. Include vehicle controls (DMSO ≤0.1%) and positive controls (e.g., bortezomib for proteasome inhibition). Normalize data to untreated cells and fit sigmoidal curves (Hill equation) to calculate EC50_{50} and Hill coefficients .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to simulate ligand-protein binding modes. Validate predictions with alanine scanning mutagenesis of target proteins. Use QSAR models (e.g., CoMFA) to prioritize synthetic targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Quinolin-8-yl diethenylborinate
Reactant of Route 2
Quinolin-8-yl diethenylborinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.